2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide
Description
2,5-Dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a benzothiazole moiety. The benzothiazole ring is substituted at the 6-position with a dimethylsulfamoyl group, while the thiophene ring bears 2,5-dichloro substituents. The chloro groups increase lipophilicity, which may improve membrane permeability, while the polar dimethylsulfamoyl group could enhance aqueous solubility .
Properties
IUPAC Name |
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3S3/c1-19(2)25(21,22)7-3-4-9-10(5-7)23-14(17-9)18-13(20)8-6-11(15)24-12(8)16/h3-6H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVYVOJGWKRGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Formation of Thiophene Ring: The thiophene ring can be synthesized by reacting a suitable thiophene precursor with chlorinating agents to introduce the dichloro groups.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the thiophene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxamide group.
Substitution: The dichloro groups on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions that may include the formation of thiophene derivatives followed by chlorination and sulfamoylation. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that related benzothiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity . The proposed mechanism includes inducing apoptosis and inhibiting cell proliferation pathways.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds containing the thiophene moiety have demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of synthesized benzothiazole derivatives for their antimicrobial activity against pathogenic strains. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
- Anticancer Screening : In a comparative study involving multiple compounds, this compound was found to be among the most effective against breast cancer cell lines. The study utilized cell viability assays to assess the cytotoxic effects and further explored the molecular mechanisms involved .
Potential Applications
Given its diverse biological activities, this compound could be developed into:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Anticancer therapeutics : As part of combination therapies for enhanced efficacy.
- Antioxidant supplements : To mitigate oxidative stress in chronic diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
BG15553: 2,5-Dichloro-N-(6-Acetamido-1,3-Benzothiazol-2-yl)Thiophene-3-Carboxamide
This compound (CAS 476643-34-2) shares the thiophene-carboxamide core and benzothiazole scaffold with the target molecule but differs in the substituent at the 6-position of benzothiazole (acetamido vs. dimethylsulfamoyl) .
Patent Derivatives from
Examples 1 and 24 in the patent describe benzothiazole-containing compounds with distinct scaffolds:
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid Features a tetrahydroquinoline-thiazole-carboxylic acid structure. The benzothiazole amino group may enhance π-π stacking interactions, but the carboxylic acid moiety introduces ionization-dependent solubility .
- Example 24 : A pyrido-pyridazine-benzothiazole hybrid with an adamantylmethyl-pyrazole group. The rigid adamantane moiety likely increases hydrophobicity, affecting bioavailability .
Thiazole/Thiophene Derivatives with Carbamate Linkages ()
Compounds such as bis(thiazol-5-ylmethyl) carbamates (e.g., compounds w, x, y, z) differ significantly in their backbone and functional groups:
- Core Structure : Carbamate-linked thiazole rings vs. the target’s thiophene-carboxamide.
- Pharmacological Implications : Carbamates are prone to enzymatic hydrolysis, which may limit their plasma stability compared to the target’s carboxamide group.
Urea-Based Analogues ()
BG15552 : 3-(2-Oxo-2,3-Dihydro-1H-Indol-5-yl)-1-(3-Phenylpropyl)Urea (CAS 1171968-09-4)
- Structural Contrast : Replaces the thiophene-carboxamide with a urea-indole scaffold.
- Pharmacological Implications : Urea derivatives often exhibit strong hydrogen-bonding interactions but may suffer from lower metabolic stability due to susceptibility to amidase cleavage .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The dimethylsulfamoyl group in the target compound likely confers superior solubility and target engagement compared to acetamido (BG15553) or carboxylic acid (Example 1) derivatives .
- Metabolic Stability : The carboxamide linkage in the target compound offers stability advantages over carbamate () or urea (BG15552) analogs .
Biological Activity
2,5-Dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a benzothiazole moiety linked to a thiophene ring, which is known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with thiophene carboxylic acids under specific conditions. The use of dimethylsulfamoyl groups enhances solubility and potentially increases biological efficacy. Variations in synthesis methods can lead to different derivatives with altered biological properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance:
- Cytotoxicity Testing : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that related benzothiazole derivatives induce apoptosis and cell cycle arrest. The IC50 values for these compounds often fall below 60 µM, indicating potent cytotoxic effects against tumor cells .
- Mechanism of Action : The mechanism often involves the activation of caspases and interaction with DNA, leading to programmed cell death. These compounds can also inhibit key signaling pathways involved in cancer progression .
Antimicrobial Activity
Some derivatives of benzothiazoles have demonstrated antimicrobial properties against various pathogens:
- Bacterial Inhibition : Compounds have been tested against strains like Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects .
Other Biological Activities
Beyond antitumor and antimicrobial effects, benzothiazole derivatives are being explored for:
- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and ischemic damage .
- Tyrosine Kinase Inhibition : Certain derivatives have shown high inhibition rates against tyrosine kinases involved in cancer cell signaling .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:
- Study on Cytotoxicity : A recent study synthesized 47 new thiazole derivatives and evaluated their cytotoxicity across six tumor cell lines. Notably, compounds exhibited high inhibition rates against c-Met kinase and prostate cancer cell lines .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of synthesized benzothiazoles in models of ischemia/reperfusion injury. Specific compounds demonstrated significant attenuation of neuronal injury .
Data Summary
Q & A
Q. Q1: What are the standard synthetic routes for synthesizing 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide, and how are intermediates validated?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with sulfamoylating agents (e.g., dimethylsulfamoyl chloride) under basic conditions (e.g., triethylamine in acetonitrile) .
- Step 2: Functionalization of the thiophene-3-carboxamide moiety using chloro-substituted reagents (e.g., 2,5-dichlorothiophene-3-carbonyl chloride) in anhydrous tetrahydrofuran (THF) .
- Validation: Intermediates are characterized via 1H/13C NMR to confirm regioselectivity (e.g., distinguishing between 1,3-benzothiazole isomers) and IR spectroscopy to verify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) groups .
Advanced Synthesis Optimization
Q. Q2: How can researchers address low yields during the final coupling step between the benzothiazole and thiophene-carboxamide moieties?
Methodological Answer: Low yields often stem from steric hindrance or poor solubility of intermediates. Strategies include:
- Solvent Optimization: Switching from THF to polar aprotic solvents like dimethylformamide (DMF) to enhance reactant solubility .
- Catalysis: Introducing catalytic iodine (0.5–1.0 eq.) to facilitate cyclization or coupling reactions, as demonstrated in analogous thiadiazole syntheses .
- Temperature Control: Conducting reactions under reflux (e.g., 80°C in DMF) while monitoring progress via thin-layer chromatography (TLC) to minimize side-product formation .
Structural Elucidation Challenges
Q. Q3: How can conflicting NMR data for the thiophene-carboxamide substituent be resolved?
Methodological Answer: Ambiguities in NMR assignments (e.g., overlapping peaks for dichloro-substituted thiophenes) require:
- 2D NMR Techniques: Use HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to map carbon-hydrogen correlations and confirm substituent positions .
- X-ray Crystallography: Single-crystal analysis using programs like SHELXL (via Olex2 interface) provides definitive proof of regiochemistry and bond angles .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts using software like Gaussian .
Biological Activity Profiling
Q. Q4: What assays are recommended for evaluating the antimicrobial activity of this compound, and how are false positives mitigated?
Methodological Answer:
- Primary Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- False-Positive Mitigation:
Advanced Data Contradictions
Q. Q5: How should researchers reconcile discrepancies between in vitro bioactivity and computational docking results?
Methodological Answer:
- Replicate Experiments: Ensure bioactivity assays are repeated under standardized conditions (pH 7.4, 37°C) to rule out experimental variability .
- Docking Refinement: Use induced-fit docking (Schrödinger Suite) to account for protein flexibility and solvation effects, which may reveal overlooked binding pockets .
- Orthogonal Validation: Employ surface plasmon resonance (SPR) to measure binding kinetics directly, confirming whether the compound interacts with the predicted target .
Stability and Degradation Studies
Q. Q6: What protocols are recommended for assessing hydrolytic stability of the sulfamoyl group under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) .
- Degradation Pathways: Identify hydrolysis products (e.g., free sulfonic acid) using LC-HRMS and compare fragmentation patterns with synthetic standards .
Methodological Pitfalls in Crystallography
Q. Q7: What are common errors in refining the crystal structure of this compound using SHELXTL, and how are they corrected?
Methodological Answer:
- Twinned Crystals: Use TWINABS to correct for pseudo-merohedral twinning. Check for Rint > 0.05 as an indicator .
- Disordered Solvent: Apply SQUEEZE (PLATON) to model electron density from disordered solvent molecules .
- Validation: Cross-validate refined coordinates with CIF check (IUCR standards) and ADDSYM to detect missed symmetry .
Statistical Rigor in Bioactivity Data
Q. Q8: How can researchers ensure statistical reliability in dose-response assays for this compound?
Methodological Answer:
- Replicates: Perform triplicate measurements across three independent experiments to calculate mean ± SEM .
- Dose-Response Modeling: Fit data to a four-parameter logistic curve (GraphPad Prism) to determine IC50/EC50 values with 95% confidence intervals .
- Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
